Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate
CAS No.: 364743-85-1
Cat. No.: VC7179854
Molecular Formula: C17H13Cl2NO5
Molecular Weight: 382.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 364743-85-1 |
|---|---|
| Molecular Formula | C17H13Cl2NO5 |
| Molecular Weight | 382.19 |
| IUPAC Name | methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate |
| Standard InChI | InChI=1S/C17H13Cl2NO5/c1-7-5-11-13(17(22)24-7)12(8-3-4-9(18)10(19)6-8)14(15(20)25-11)16(21)23-2/h3-6,12H,20H2,1-2H3 |
| Standard InChI Key | SJYCEIWQJHXQAS-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C=C3)Cl)Cl)C(=O)O1 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate reflects its fused pyrano[4,3-b]pyran core. The numbering begins at the oxygen atom in the pyran ring, with substituents at positions 2 (amino), 3 (methyl ester), 4 (3,4-dichlorophenyl), 5 (keto), and 7 (methyl) . The molecular formula is C₁₉H₁₆Cl₂N₂O₅, corresponding to a molecular weight of 435.25 g/mol.
Structural Analysis
The compound features:
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A bicyclic pyrano[4,3-b]pyran system with a ketone at position 5.
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A 3,4-dichlorophenyl group at position 4, contributing steric bulk and electronic effects.
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A methyl ester at position 3 and a methyl group at position 7, enhancing lipophilicity.
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An amino group at position 2, enabling hydrogen bonding and derivatization .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a one-pot multicomponent reaction (MCR) catalyzed by KF/Al₂O₃, as demonstrated for analogous pyrano[3,2-c]pyran derivatives . The protocol involves:
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Reactants:
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3,4-Dichlorobenzaldehyde (1.0 equiv) as the aryl aldehyde.
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Methyl cyanoacetate (1.2 equiv) as the active methylene component.
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4-Hydroxy-5-methylpyran-2-one (1.0 equiv) as the cyclic diketone.
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Conditions: Ethanol solvent, room temperature, 6–8 hours.
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Catalyst: KF/Al₂O₃ (15 mol%), enabling efficient cyclocondensation .
The reaction proceeds through Knoevenagel condensation, Michael addition, and cyclization steps, yielding the target compound in 68–75% isolated yield .
Characterization Data
Key analytical data for structurally related compounds include:
Physicochemical Properties
Solubility and Stability
While direct data for this compound are unavailable, analogs exhibit:
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Solubility: Moderate in polar aprotic solvents (DMSO, DMF) and limited solubility in water .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic media due to the ester moiety .
Spectroscopic Trends
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